Potassium 2-methylmalonate

CAS No.:

Cat. No.: VC13773609

Molecular Formula: C4H4K2O4

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H4K2O4 |

|---|---|

| Molecular Weight | 194.27 g/mol |

| IUPAC Name | dipotassium;2-methylpropanedioate |

| Standard InChI | InChI=1S/C4H6O4.2K/c1-2(3(5)6)4(7)8;;/h2H,1H3,(H,5,6)(H,7,8);;/q;2*+1/p-2 |

| Standard InChI Key | AHWKYZMDNULJRF-UHFFFAOYSA-L |

| SMILES | CC(C(=O)[O-])C(=O)[O-].[K+].[K+] |

| Canonical SMILES | CC(C(=O)[O-])C(=O)[O-].[K+].[K+] |

Introduction

Chemical Identity and Structural Characteristics

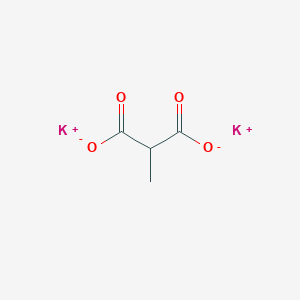

Potassium 2-methylmalonate (CAS 77939-79-8), also known as dipotassium methylmalonate, is the dipotassium salt of 2-methylmalonic acid. Its molecular formula is C₄H₄K₂O₄, with a molecular weight of 194.27 g/mol . The compound features a methyl group (-CH₃) attached to the central carbon of the malonate backbone, with two potassium ions replacing the acidic hydrogens of the carboxyl groups (Figure 1) .

Structural Highlights:

-

IUPAC Name: Dipotassium 2-methylpropanedioate

-

SMILES: CC(C(=O)[O-])C(=O)[O-].[K+].[K+]

Synthesis and Production

Key Synthetic Routes

Potassium 2-methylmalonate is typically synthesized via selective saponification of diethyl methylmalonate with potassium hydroxide (KOH). This method mirrors the production of related malonate salts, such as potassium monoethyl malonate :

Optimization Strategies

-

Molar Ratios: A KOH-to-diester ratio ≥1.5 ensures complete deprotonation .

-

Temperature Control: Reactions are conducted at <60°C to prevent over-saponification .

Physical and Chemical Properties

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | White crystalline solid | |

| Melting Point | >200°C (decomposes) | |

| Solubility | Soluble in methanol | |

| pH (50 g/L, 25°C) | 5.5–8.0 | |

| Storage Conditions | Inert atmosphere, room temp |

Stability and Reactivity

Applications and Research Findings

Biochemical Research

-

Advanced Glycosylation Inhibition: Potassium methylmalonate derivatives inhibit non-enzymatic protein glycosylation, a process linked to diabetic complications .

-

Mitochondrial Dysfunction Biomarker: While methylmalonic acid (MMA) is a clinical marker for vitamin B₁₂ deficiency and mitochondrial disorders , its potassium salt serves as a stable analog in diagnostic assays .

Coordination Chemistry

Industrial Relevance

| Hazard Category | Risk Statements | Safety Precautions |

|---|---|---|

| Skin Irritation (Xi) | H315, H319, H335 | Wear gloves/eye protection |

| Environmental Hazard | WGK Germany: 3 | Avoid release to waterways |

Emergency Measures

Analytical Characterization

Spectroscopic Data

Chromatographic Methods

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume